molecular formula C12H16O B1355310 1-(3,4-Diethyl-phenyl)-ethanone

1-(3,4-Diethyl-phenyl)-ethanone

Cat. No.: B1355310
M. Wt: 176.25 g/mol
InChI Key: DLOGMFXHOVFWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Diethyl-phenyl)-ethanone is an acetophenone derivative featuring two ethyl substituents at the 3- and 4-positions of the aromatic ring. While direct data on this compound are absent in the literature reviewed, its structural analogs provide insight into its likely properties. Acetophenones with alkyl, hydroxy, or halogen substituents are widely studied for their physicochemical characteristics, reactivity, and applications in pharmaceuticals and materials science . The ethyl groups in this compound are expected to impart steric bulk and moderate electron-donating effects, influencing solubility, boiling point, and chemical behavior.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(3,4-diethylphenyl)ethanone

InChI

InChI=1S/C12H16O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h6-8H,4-5H2,1-3H3

InChI Key

DLOGMFXHOVFWFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-(3,4-Diethyl-phenyl)-ethanone (hypothetical) with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) LogP (Predicted) Key References
1-(3,4-Diethyl-phenyl)-ethanone* 3,4-diethyl C₁₂H₁₆O 176.25† ~240‡ N/A ~3.5 -
1-(3,4-Dimethylphenyl)ethanone 3,4-dimethyl C₁₀H₁₂O 148.20 N/A N/A 2.8
1-(4-Ethylphenyl)ethanone 4-ethyl C₁₀H₁₂O 148.20 N/A N/A 2.7
1-(3,4-Dichlorophenyl)ethanone 3,4-dichloro C₈H₆Cl₂O 204.04 N/A N/A 3.2
1-[4-(tert-Butyl)phenyl]ethanone 4-tert-butyl C₁₂H₁₆O 176.25 117 17–18 3.0
1-(3,4-Dihydroxyphenyl)ethanone 3,4-dihydroxy C₈H₈O₃ 152.15 N/A N/A 1.2

*Hypothetical data; †Calculated; ‡Estimated based on tert-butyl analog.

Key Observations:
  • Substituent Effects :
    • Ethyl vs. Methyl : The diethyl derivative (hypothetical) has higher molecular weight and hydrophobicity (logP ~3.5) compared to the dimethyl analog (logP 2.8) due to increased alkyl chain length .
    • tert-Butyl vs. Diethyl : The tert-butyl analog (176.25 g/mol) has a lower boiling point (117°C) than expected for diethyl, suggesting branching reduces intermolecular forces despite similar molecular weights .
    • Electron-Donating vs. Withdrawing Groups : Chlorine substituents (logP 3.2) increase hydrophobicity more than ethyl groups, while hydroxy groups (logP 1.2) enhance polarity and hydrogen-bonding capacity .

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